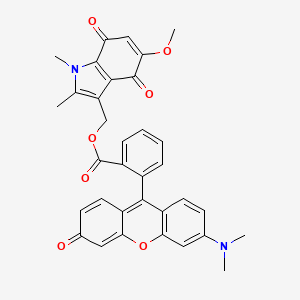

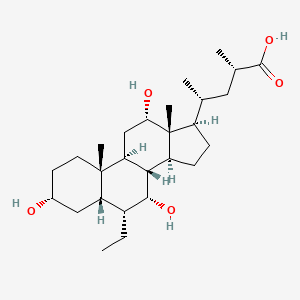

![molecular formula C19H21ClN6O3 B608186 (4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone CAS No. 1700693-08-8](/img/structure/B608186.png)

(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

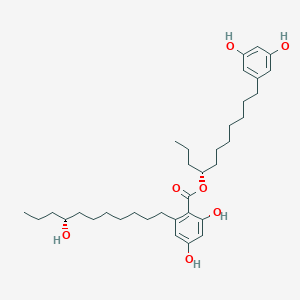

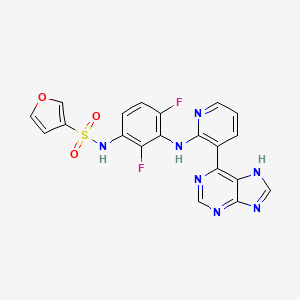

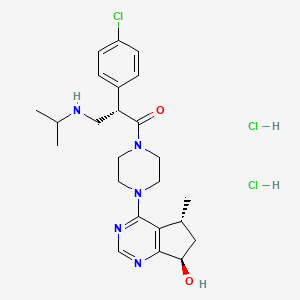

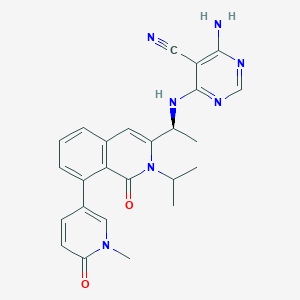

JH-II-127 is an orally bioavailable inhibitor of wild-type (WT) and mutant forms of leucine-rich repeat kinase 2 (LRRK2). It inhibits WT LRRK2, as well as LRRK2 containing the G2019S and A2016T substitution mutations (IC50s = 6.6, 2.2, and 47.7 nM, respectively), which are present in certain patients with Parkinson’s disease, but not LRRK2 containing both mutations (IC50 = 3,080 nM). JH-II-127 (0.1-0.3 µM) inhibits phosphorylation of the serines at positions 910 and 935 of WT LRRK2 and LRRK2G2019S in vitro. It also inhibits Ser935 phosphorylation in vivo in mouse brain, spleen, and kidney when administered at a dose of 30 mg/kg.

JH-II-127 is a potent and selective inhibitor of both wild-type and G2019S mutant LRRK2. JH-II-127 substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.1-0.3 μM in a variety of cell types and is capable of inhibiting Ser935 phosphorylation in mouse brain following oral delivery of doses as low as 30 mg/kg. Activating mutations in leucine-rich repeat kinase 2 (LRRK2) are present in a subset of Parkinson's disease (PD) patients and may represent an attractive therapeutic target.

Scientific Research Applications

Parkinson’s Disease Research

JH-II-127 is a potent and selective inhibitor of LRRK2, a kinase associated with Parkinson’s disease (PD). Mutations in LRRK2 are known to contribute to the pathogenesis of PD. JH-II-127 has been shown to inhibit Ser910 and Ser935 phosphorylation of both wild-type and G2019S mutant LRRK2, which are critical markers in PD research. This compound is valuable for studying the role of LRRK2 in PD and for developing potential therapeutic strategies .

Neuropharmacology

Due to its ability to penetrate the brain, JH-II-127 is significant in neuropharmacological studies. It can reach the central nervous system when administered orally, making it an excellent candidate for exploring drug delivery mechanisms across the blood-brain barrier and for investigating neurological disorders beyond PD .

Kinase Inhibition Profiling

JH-II-127 exhibits high selectivity for LRRK2 over a panel of 138 kinases. This specificity makes it an important tool for kinase inhibition profiling, helping researchers understand the kinase-related signaling pathways and the role of selective inhibition in therapeutic development .

Molecular Pharmacology

The compound’s inhibitory action on LRRK2 also provides insights into molecular pharmacology, particularly in understanding how small molecules can modulate enzyme activity. JH-II-127 serves as a model for designing other selective kinase inhibitors .

Mitochondrial Dynamics

Research has indicated that JH-II-127 affects mitochondrial dynamics. It has been observed to cause significant changes in the mitochondria of Toxoplasma gondii, suggesting its potential application in studying mitochondrial function and pathology in various diseases .

Antiparasitic Studies

JH-II-127 has shown efficacy against Toxoplasma gondii by inhibiting egress and intracellular proliferation. This points to its use in antiparasitic studies, contributing to the development of treatments against parasitic infections .

Drug Development

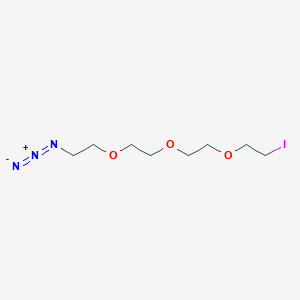

The compound’s properties, such as oral bioavailability and brain penetration, make it a promising lead in drug development. Its potency and selectivity are key factors in the design of new drugs, especially for conditions involving aberrant kinase activity .

Chemical Biology

In chemical biology, JH-II-127 can be used to study the interaction between small molecules and biological systems. It helps in elucidating the chemical basis of biological processes and in the discovery of novel biological targets .

Mechanism of Action

Target of Action

JH-II-127, also known as (4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . Mutations in LRRK2 are associated with Parkinson’s disease, making it an attractive therapeutic target .

Mode of Action

JH-II-127 interacts with its target, LRRK2, by forming hydrogen bond interactions with hinge region residues M1949 and A1950 . It inhibits both wild-type LRRK2 and the G2019S mutant form of LRRK2 . The compound substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.1-0.3 μM in a variety of cell types .

Biochemical Pathways

The inhibition of LRRK2 by JH-II-127 affects the biochemical pathways associated with Parkinson’s disease. By inhibiting LRRK2, JH-II-127 can potentially modulate these pathways, thereby alleviating the symptoms of Parkinson’s disease . .

Pharmacokinetics

JH-II-127 is orally bioavailable , indicating that it can be administered orally and is capable of being absorbed into the bloodstream. It is also brain-penetrant, which means it can cross the blood-brain barrier to reach its target in the brain . .

Result of Action

The primary result of JH-II-127’s action is the inhibition of LRRK2, leading to a decrease in Ser910 and Ser935 phosphorylation . This can potentially modulate the biochemical pathways associated with Parkinson’s disease, thereby alleviating its symptoms . In addition, JH-II-127 has been shown to significantly inhibit the egress and intracellular proliferation of the parasite Toxoplasma gondii .

properties

IUPAC Name |

[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEKBQXFNHWTQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone | |

Q & A

Q1: What is the mechanism of action of JH-II-127 against Toxoplasma gondii?

A: JH-II-127 exhibits potent anti-parasitic activity against Toxoplasma gondii tachyzoites by significantly inhibiting their intracellular proliferation []. While the exact mechanism is not fully elucidated, research suggests that JH-II-127 causes significant morphological damage to the parasite's mitochondria []. This damage likely disrupts the mitochondrial electron transport chain, ultimately leading to parasite death. Interestingly, unlike CGI-1746, another compound investigated in the same study, JH-II-127 does not appear to affect invasion or gliding ability of T. gondii [].

Q2: What is the potential of JH-II-127 as a therapeutic agent for Parkinson's Disease?

A: Research indicates that JH-II-127 demonstrates potent and selective inhibition of both wild-type and G2019S mutant leucine-rich repeat kinase 2 (LRRK2) []. This is significant because activating mutations in LRRK2 are present in a subset of Parkinson's disease (PD) patients, making it a potential therapeutic target. JH-II-127 effectively inhibits Ser910 and Ser935 phosphorylation of LRRK2, even at low concentrations (0.1-0.3 μM) across various cell types []. Notably, it also inhibits Ser935 phosphorylation in mouse brain following oral administration, highlighting its potential for therapeutic development [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)